molecular formula C7H12O2 B1363149 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran CAS No. 53608-95-0

3,4-Dihydro-2-methoxy-4-methyl-2H-pyran

Cat. No.: B1363149
CAS No.: 53608-95-0
M. Wt: 128.17 g/mol
InChI Key: JVTCUFUKBFIIBA-UHFFFAOYSA-N
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Description

3,4-Dihydro-2-methoxy-4-methyl-2H-pyran is a heterocyclic organic compound with the molecular formula C6H10O2. It is a derivative of pyran, featuring a methoxy group and a methyl group attached to the pyran ring. This compound is known for its applications in organic synthesis and as a solvent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dihydro-2-methoxy-4-methyl-2H-pyran can be synthesized through the hydrogenation of 2-hydroxy-2-methoxybutanoic acid. This reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions .

Industrial Production Methods

In an industrial setting, the compound can be produced by the catalytic hydrogenation of tetrahydrofurfuryl alcohol over alumina at elevated temperatures (300-400°C). This method is efficient and yields a high purity product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2-methoxy-4-methyl-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-Dihydro-2-methoxy-4-methyl-2H-pyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran involves its ability to act as a nucleophile or electrophile in various chemical reactions. The methoxy group enhances its reactivity, allowing it to participate in a wide range of organic transformations. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran: A parent compound without the methoxy and methyl groups.

    2-Methoxy-3,4-dihydro-2H-pyran: Similar structure but lacks the methyl group.

    Tetrahydropyran: Fully saturated analog of pyran.

Uniqueness

3,4-Dihydro-2-methoxy-4-methyl-2H-pyran is unique due to the presence of both methoxy and methyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it versatile in research and industrial applications .

Properties

IUPAC Name

2-methoxy-4-methyl-3,4-dihydro-2H-pyran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6-3-4-9-7(5-6)8-2/h3-4,6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTCUFUKBFIIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338170
Record name 2-Methoxy-4-methyl-3,4-dihydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53608-95-0
Record name 2-Methoxy-4-methyl-3,4-dihydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran (cis- and trans- mixture)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary chemical reaction that 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran undergoes at elevated temperatures?

A1: Both the cis and trans isomers of this compound undergo thermal decomposition in the gas phase, yielding crotonaldehyde and methyl vinyl ether. This decomposition follows first-order kinetics and is proposed to occur through a concerted unimolecular mechanism. []

Q2: How do the activation energies for thermal decomposition differ between the cis and trans isomers of this compound?

A2: The activation energy for the thermal decomposition of the trans isomer is slightly higher (201.46 kJ/mol) than that of the cis isomer (196.00 kJ/mol). This difference is reflected in the slightly slower decomposition rate of the trans isomer compared to the cis isomer within the studied temperature range. []

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